molecular formula C10H11N3O B2914885 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile CAS No. 2196213-85-9

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile

Cat. No.: B2914885
CAS No.: 2196213-85-9
M. Wt: 189.218
InChI Key: KYNDIXRVYUIHQO-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family It features a pyrazine ring substituted with a cyclobutylmethoxy group and a carbonitrile group

Scientific Research Applications

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Safety and Hazards

The safety data sheet for “Pyrazine-2-carbonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones.

    Introduction of the Cyclobutylmethoxy Group: This step involves the alkylation of the pyrazine ring with cyclobutylmethanol under basic conditions.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups, such as amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include amines or other reduced forms of the original compound.

    Substitution: Products will vary depending on the nucleophile used, resulting in a wide range of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethoxy group and the carbonitrile group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.

    3-(Cyclobutylmethoxy)pyrazine-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group.

Uniqueness

3-(Cyclobutylmethoxy)pyrazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which can impart different chemical and biological properties compared to its carboxylic acid and carboxamide analogs. The carbonitrile group can participate in different types of chemical reactions and may influence the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(cyclobutylmethoxy)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-9-10(13-5-4-12-9)14-7-8-2-1-3-8/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNDIXRVYUIHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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